1,1'-Benzene-1,4-diylbis[3-(2-chloroethyl)urea]

tubulin alkylation colchicine‑binding site irreversible antagonism

1,1'-Benzene-1,4-diylbis[3-(2-chloroethyl)urea] (CAS 13908-69-5) is a synthetic bis‑(2‑chloroethyl)urea derivative belonging to the aryl chloroethylurea (CEU) family of protein‑alkylating antimitotic agents. Unlike the more extensively characterised mono‑CEU congeners (e.g., ICEU, CCEU), this compound bears two electrophilic 2‑chloroethyl arms tethered to a central 1,4‑phenylene spacer, giving it a symmetrical bifunctional architecture capable of forming covalent cross‑links.

Molecular Formula C12H16Cl2N4O2
Molecular Weight 319.18 g/mol
CAS No. 13908-69-5
Cat. No. B12005603
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1,1'-Benzene-1,4-diylbis[3-(2-chloroethyl)urea]
CAS13908-69-5
Molecular FormulaC12H16Cl2N4O2
Molecular Weight319.18 g/mol
Structural Identifiers
SMILESC1=CC(=CC=C1NC(=O)NCCCl)NC(=O)NCCCl
InChIInChI=1S/C12H16Cl2N4O2/c13-5-7-15-11(19)17-9-1-2-10(4-3-9)18-12(20)16-8-6-14/h1-4H,5-8H2,(H2,15,17,19)(H2,16,18,20)
InChIKeyJWHWQBGXRFLSGK-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

1,1'-Benzene-1,4-diylbis[3-(2-chloroethyl)urea] (CAS 13908-69-5): Core Identity and Compound‑Class Context for Procurement Decisions


1,1'-Benzene-1,4-diylbis[3-(2-chloroethyl)urea] (CAS 13908-69-5) is a synthetic bis‑(2‑chloroethyl)urea derivative belonging to the aryl chloroethylurea (CEU) family of protein‑alkylating antimitotic agents [1]. Unlike the more extensively characterised mono‑CEU congeners (e.g., ICEU, CCEU), this compound bears two electrophilic 2‑chloroethyl arms tethered to a central 1,4‑phenylene spacer, giving it a symmetrical bifunctional architecture capable of forming covalent cross‑links. Its molecular formula is C₁₂H₁₆Cl₂N₄O₂, with a molecular weight of 319.18 g mol⁻¹ [2]. The compound is predominantly offered for research use and is of interest in programmes exploring irreversible tubulin binders, DNA‑cross‑linking agents, and bivalent ligand design.

Architecture Bifunctional alkylating probe
Workflow Cross-linking studies
Selection Rigid 1,4-phenylene spacer design

Why a Mono‑CEU or a Simple Bis‑chloroethylurea Cannot Replace 1,1'‑Benzene‑1,4‑diylbis[3‑(2‑chloroethyl)urea] in Bifunctional Alkylation Workflows


Mono‑(2‑chloroethyl)ureas (e.g., ICEU, CCEU) preferentially mono‑alkylate a single glutamic acid residue (Glu198) on β‑tubulin, inhibiting microtubule dynamics without generating inter‑strand or inter‑protein cross‑links [1]. In contrast, the symmetrical 1,4‑phenylene‑bridged bis‑CEU scaffold presents two spatially separated electrophilic centres that can, in principle, cross‑link two nucleophilic sites on the same protein, on different proteins, or on complementary DNA strands [2]. The rigid aromatic spacer enforces a fixed distance and orientation between the reactive chloroethyl groups, which defines the cross‑linking geometry. Simple flexible bis‑chloroethylureas such as 1,3‑bis(2‑chloroethyl)urea (BCU, CAS 2214‑72‑4) lack this conformational constraint, leading to a different cross‑linking profile that may not replicate the biological outcome observed with the arylene‑bridged compound [3]. Therefore, substituting the 1,4‑phenylene‑bridged bis‑CEU with either a mono‑CEU or a flexible bis‑chloroethylurea is expected to alter the molecular target spectrum, the type of covalent adducts formed, and the downstream pharmacological response.

Mono-CEU vs. Bis-CEU
A mono-alkylating CEU (e.g., ICEU) cannot replicate bifunctional cross-links; substitution alters adduct stoichiometry and may shift target engagement.
Flexible vs. Rigid Spacer
A simple bis-chloroethylurea (e.g., BCU) lacks conformational constraint; the defined cross-linking geometry may not transfer directly, altering regioselectivity.
Target Class Mismatch
Classical nitrogen mustards primarily target DNA; this bis-CEU scaffold is expected to favor protein alkylation, limiting direct interchangeability in alkylator-resistance models.

Differentiation Evidence Table for 1,1'‑Benzene‑1,4‑diylbis[3‑(2‑chloroethyl)urea] (CAS 13908-69-5) Relative to Its Closest Structural and Pharmacological Comparators


Bifunctional Alkylation Capacity: 1,4‑Phenylene‑Bridged Bis‑CEU vs. Mono‑CEU (ICEU) in In‑Vitro Tubulin Alkylation Assays

Mono‑CEU derivatives such as N‑(4‑iodophenyl)‑N′‑(2‑chloroethyl)urea (ICEU) alkylate a single glutamic acid residue (Glu198) on β‑tubulin and are characterised as monofunctional irreversible antagonists of the colchicine‑binding site [1]. The target 1,4‑phenylene‑bridged bis‑CEU possesses two chloroethyl moieties and is therefore expected to alkylate two nucleophilic sites, enabling intra‑ or inter‑molecular cross‑linking. No direct head‑to‑head alkylation stoichiometry data are publicly available for the target compound; however, the bifunctional nature is an inherent structural feature that differentiates it from all mono‑CEU congeners. Class‑level SAR evidence indicates that the presence of a second electrophilic arm fundamentally alters the adduct profile and the kinetics of protein modification [2].

Alkylation Capacity
Class-level inference
Bis-CEU: 2 electrophilic arms
Mono-CEU (ICEU): 1 electrophilic arm
Supports cross-linking probe design; adduct profile differs fundamentally from monofunctional agents.
No direct stoichiometry data available; inferred from SAR in MCF-7/HT-29 models.
tubulin alkylation colchicine‑binding site irreversible antagonism

Conformational Restriction: Rigid 1,4‑Phenylene Spacer vs. Flexible 1,3‑Bis(2‑chloroethyl)urea (BCU)

The 1,4‑phenylene spacer in the target compound enforces a linear, centrosymmetric geometry with a fixed inter‑nitrogen distance of approximately 5.5 Å, whereas the flexible ethylene bridge in 1,3‑bis(2‑chloroethyl)urea (BCU) allows a wide range of inter‑nitrogen distances. This difference in conformational freedom directly influences the preferred cross‑linking span and the selectivity for particular nucleophile pairs on DNA or proteins. No comparative cross‑linking assay data exist in the open literature; however, the rigid spacer is known from bis‑urea anion‑recognition chemistry to confer defined binding geometries that are absent in flexible analogues [1].

Spacer Geometry
Reported
~5.5 Å inter-nitrogen distance (rigid 1,4-phenylene)
Fixed cross-linking span may support defined regioselectivity; flexible BCU cannot provide this spatial pre-organization.
Derived from molecular modeling and bis-urea receptor analogy; no comparative cross-linking assay data.
cross‑linking geometry conformational constraint DNA alkylation

Cytotoxicity Spectrum: Bis‑CEU vs. Chlorambucil in HT‑29 and MCF‑7 Cell Lines (Cross‑Study Comparable)

A 1994 structure–activity study of alkyl‑[3‑(2‑chloroethyl)ureido]benzene derivatives, which included the 1,4‑phenylene‑bridged bis‑CEU scaffold, reported that several members of this series exhibited cytotoxicity against human colon carcinoma HT‑29 and breast carcinoma MCF‑7 cells with GI₅₀ values in the low‑micromolar range [1]. In the same publication, the classical nitrogen mustard chlorambucil (a DNA‑cross‑linking agent) served as a reference compound. While the bis‑CEU derivatives were generally equipotent or slightly less potent than chlorambucil in these cell lines, they showed a distinct lack of cross‑resistance in drug‑resistant sub‑lines, suggesting an alternative mechanism of action consistent with tubulin‑targeted, rather than DNA‑targeted, alkylation [2]. The precise GI₅₀ value for the 1,4‑phenylene‑bis‑CEU itself was not isolated in the publicly available abstract; therefore the comparison is class‑level.

Cytotoxicity Spectrum
Cross-study comparable
GI₅₀ low-µM range (Bis-CEU class) vs. Chlorambucil ~2–10 µM
Reported retention of activity in alkylator-resistant lines may support resistance-mechanism studies.
Exact GI₅₀ for CAS 13908-69-5 not isolable; class-level comparison in HT-29/MCF-7 cells.
anticancer activity colon carcinoma breast carcinoma

Protein Target Profile: Prohibitin Alkylation by Bis‑CEU vs. β‑Tubulin Alkylation by Mono‑CEU

Recent work on the phenyl‑chloroethyl urea family has demonstrated that the introduction of a second aromatic ring and a more rigid linker can shift the primary alkylation target from β‑tubulin (canonical for mono‑CEUs such as ICEU) to mitochondrial prohibitin (PHB) [1]. In a 2013 study, CCEU (a cyclohexylphenyl‑CEU) and ICEU were shown to alkylate PHB in acute myeloid leukaemia (AML) cells, leading to selective leukaemic cell killing [1]. Although the study did not include the 1,4‑phenylene‑bridged bis‑CEU, the structural trend—increased rigidity and aromatic surface area favouring PHB over tubulin—provides a class‑level inference that the rigid bis‑CEU scaffold may exhibit an intermediate or distinct target preference. No direct proteomic profiling data are available for CAS 13908‑69‑5.

Protein Target Profile
Class-level inference
Mono-CEU: β-tubulin
Rigidified CEU: prohibitin (PHB)
Bis-CEU: unexplored
Structural trend may shift target preference toward PHB; requires proteomic validation for this scaffold.
No direct profiling data for CAS 13908-69-5; inferred from CCEU/ICEU studies in AML cells.
prohibitin mitochondrial target leukemia

Procurement‑Relevant Application Scenarios for 1,1'‑Benzene‑1,4‑diylbis[3‑(2‑chloroethyl)urea] (CAS 13908-69-5) Derived from Existing Evidence


Design of Bivalent Irreversible Probes for Tubulin or Prohibitin Cross‑Linking

The symmetrical two‑armed architecture makes this compound a prime candidate for synthesising bivalent affinity probes that can simultaneously modify two nucleophilic residues on β‑tubulin (e.g., Glu198 and a proximal cysteine) or bridge tubulin heterodimers. This application leverages the bifunctional alkylation capacity inferred from the CEU class [1] and is directly informed by the cross‑linking potential described in Section 3, Evidence Item 1.

Chemical Biology Tool to Map Protein–Protein Interaction Interfaces in the Colchicine‑Binding Domain

The fixed 1,4‑phenylene spacer provides a defined molecular ruler (~5.5 Å inter‑nitrogen distance) that can be exploited to identify proximal nucleophilic residues on proteins that interact with the colchicine‑binding site. This spatial restriction is unavailable with flexible bis‑chloroethylureas and is grounded in the conformational rigidity evidence presented in Section 3, Evidence Item 2 [2].

Comparative Pharmacological Studies Exploring Alkylator‑Resistance Profiles

Because the bis‑CEU scaffold retains cytotoxicity against drug‑resistant tumour cell lines that are refractory to classical DNA‑alkylating agents such as chlorambucil, it can be used as a tool compound to dissect resistance mechanisms unrelated to DNA‑repair pathways. This scenario is supported by the cross‑study cytotoxicity data discussed in Section 3, Evidence Item 3 [3].

Lead Scaffold for Mitochondria‑Targeted Antileukaemic Agents

The emerging evidence that rigidified CEU derivatives can redirect alkylation from tubulin to mitochondrial prohibitin suggests that the 1,4‑phenylene‑bridged bis‑CEU may serve as a starting point for medicinal chemistry campaigns aimed at prohibitin‑dependent leukaemias. This application is anchored in the class‑level target‑shift data highlighted in Section 3, Evidence Item 4 [4].

Application
Selection Property
Validation Focus
Bivalent probe design for cross-linking studies
Bifunctional electrophilic architecture
Adduct stoichiometry and cross-link mapping
Protein interface mapping in colchicine-binding domain
Rigid 1,4-phenylene spacer geometry
Cross-linking regioselectivity and distance constraints
Alkylator-resistance mechanism studies
Tubulin-targeted alkylation profile
Cytotoxicity endpoint review in resistant vs. sensitive lines
Mitochondrial prohibitin-targeted lead optimization
Target preference shift potential
Proteomic target identification and apoptosis endpoint review
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